Cas no 585-14-8 (Benzeneacetic acid, a-[(1-oxopropoxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI))
![Benzeneacetic acid, a-[(1-oxopropoxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI) structure](https://it.kuujia.com/scimg/cas/585-14-8x500.png)
585-14-8 structure
Nome del prodotto:Benzeneacetic acid, a-[(1-oxopropoxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI)
Benzeneacetic acid, a-[(1-oxopropoxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-[(1-oxopropoxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI)
- Benzeneacetic acid, a-[(1-oxopropoxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]
- Poskine
- UNII-DJ1N20F93D
- PD163423
- 3-(2-Phenyl-2-(propionyloxy-methyl)acetyloxy)-6,7-epoxytropane
- DJ1N20F93D
- 3-(2-Phenyl-2-(propionyloxymethyl)acetyloxy)-6,7-epoxytropane
- POSKINE [INN]
- DTXSID201024164
- [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-propanoyloxypropanoate
- Poskine [INN:BAN]
- Poskin
- Q27276416
- 585-14-8
-
- Inchi: InChI=1S/C20H25NO5/c1-3-17(22)24-11-14(12-7-5-4-6-8-12)20(23)25-13-9-15-18-19(26-18)16(10-13)21(15)2/h4-8,13-16,18-19H,3,9-11H2,1-2H3/t13?,14-,15-,16+,18-,19+/m1/s1
- Chiave InChI: IDTQMAFSZYEUKJ-GONVEYFTSA-N
- Sorrisi: CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C
Proprietà calcolate
- Massa esatta: 359.17300
- Massa monoisotopica: 359.173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 8
- Complessità: 528
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.4A^2
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.26
- Punto di ebollizione: 428.9°C at 760 mmHg
- Punto di infiammabilità: 213.2°C
- Indice di rifrazione: 1.578
- PSA: 68.37000
- LogP: 1.81690
Benzeneacetic acid, a-[(1-oxopropoxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI) Letteratura correlata
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
5. Book reviews
585-14-8 (Benzeneacetic acid, a-[(1-oxopropoxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI)) Prodotti correlati
- 17659-49-3(Racanisodamine)
- 55869-99-3(Anisodamine)
- 134355-54-7(RaceAnisodamine)
- 4684-28-0(Nor Scopolamine)
- 51-34-3(Scopolamine)
- 55449-49-5(ANISODAMINE HYDROBROMIDE)
- 138-12-5(Atroscine)
- 6106-46-3((-)Scopolamine Methylnitrate)
- 2228137-44-6(1-(1-ethyl-1H-pyrazol-3-yl)cyclobutan-1-amine)
- 2248382-74-1(Ethyl 3-(2H-tetrazol-5-ylamino)benzoate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
